N-(2-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3O3S2 and its molecular weight is 445.94. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of compounds structurally related to "N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide" exhibit significant anticancer activity. For instance, studies on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have shown potent and selective cytotoxic effects against leukemia cell lines such as CCRF-CEM and SR, indicating their potential as leads for anticancer drug development (Horishny, Arshad, & Matiychuk, 2021).
Antinociceptive and Anti-inflammatory Properties
Another area of interest is the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives. Studies have shown significant activities in these areas, suggesting that structurally related compounds, including "N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide," could be explored for the development of new pain management and anti-inflammatory medications (Selvam, Karthik, Palanirajan, & Ali, 2012).
Crystal Structure Analysis
The detailed study of the crystal structures of related compounds provides essential insights into their molecular conformations and potential interactions with biological targets. Such studies contribute to understanding how structural features influence biological activity and can guide the design of compounds with improved efficacy and specificity (Subasri et al., 2017).
Vibrational Spectroscopy and Quantum Computational Studies
Vibrational spectroscopy and quantum computational studies on related compounds have been conducted to characterize their vibrational signatures and electronic structures. These studies are crucial for understanding the molecular basis of their activity and for predicting interactions with biological molecules, potentially guiding the development of compounds for antiviral applications (Jenepha Mary, Pradhan, & James, 2022).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-12-9-14-18(29-12)23-20(24(19(14)26)10-13-5-4-8-27-13)28-11-17(25)22-16-7-3-2-6-15(16)21/h2-9H,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMBUXYLODYDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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